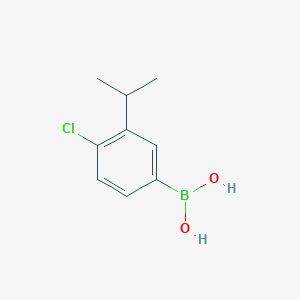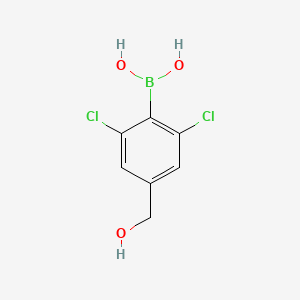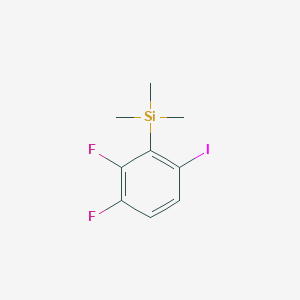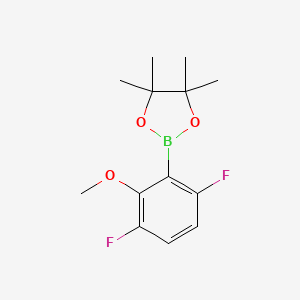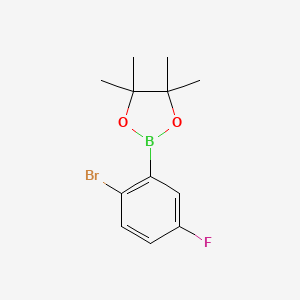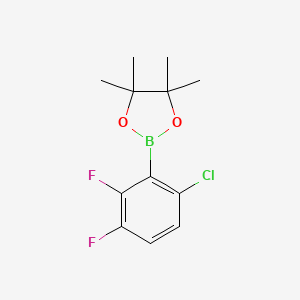
4-Bromo-3-nitrophenylboronic acid, pinacol ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Bromo-3-nitrophenylboronic acid, pinacol ester” is a chemical compound with the CAS Number: 2121514-39-2 . It has a molecular weight of 327.97 .
Chemical Reactions Analysis
Pinacol boronic esters are used in various chemical reactions. For instance, they are used in the Suzuki–Miyaura coupling . Protodeboronation of these esters has been achieved using a radical approach .Physical And Chemical Properties Analysis
The compound has a molecular weight of 327.97 . It is stored at a temperature of 2-8°C .Applications De Recherche Scientifique
4-Bromo-3-nitrophenylboronic acid, pinacol ester has been used in a variety of scientific research applications, including the synthesis of organic compounds, the synthesis of pharmaceuticals, and the synthesis of agrochemicals. Additionally, this compound has been used in the synthesis of polymers and in the preparation of biocatalysts. In addition, this compound has been used in a variety of biomedical applications, including the synthesis of peptides and the synthesis of antibodies.
Mécanisme D'action
Target of Action
4-Bromo-3-nitrophenylboronic acid, pinacol ester, also known as 2-(4-bromo-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is a type of boronic ester . Boronic esters are highly valuable building blocks in organic synthesis . They are generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction .
Mode of Action
The compound interacts with its targets through a process known as protodeboronation . Protodeboronation is a radical approach that involves the removal of a boron atom from the boronic ester .
Biochemical Pathways
The protodeboronation of pinacol boronic esters can be paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation . This is a valuable but unknown transformation . The hydromethylation sequence has been applied to methoxy protected (−)-Δ8-THC and cholesterol .
Result of Action
The protodeboronation of pinacol boronic esters has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B . These are examples of the molecular and cellular effects of the compound’s action.
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the storage temperature can affect the stability of the compound . It is typically stored at a temperature of 2-8°C .
Avantages Et Limitations Des Expériences En Laboratoire
The use of 4-Bromo-3-nitrophenylboronic acid, pinacol ester in laboratory experiments has several advantages. The compound is easy to synthesize, and it is relatively inexpensive. Additionally, the compound is stable, and it is not sensitive to air or moisture. Furthermore, this compound is soluble in a variety of organic solvents, and it is relatively unreactive.
However, there are some limitations to the use of this compound in laboratory experiments. The compound is sensitive to light and air, and it is also sensitive to moisture. Additionally, the compound is not compatible with strong acids and bases, and it is also not compatible with oxidizing agents.
Orientations Futures
There are a number of potential future directions for the use of 4-Bromo-3-nitrophenylboronic acid, pinacol ester. The compound could be used in the synthesis of new pharmaceuticals and agrochemicals. Additionally, this compound could be used in the synthesis of new polymers and biocatalysts. Furthermore, the compound could be used in the synthesis of new peptides and antibodies. Finally, the compound could be used in the development of new biochemical and physiological effects.
Méthodes De Synthèse
4-Bromo-3-nitrophenylboronic acid, pinacol ester can be synthesized by the reaction of 4-bromo-3-nitrobenzyl boronic acid and pinacol in the presence of a base. The reaction is carried out in anhydrous conditions, and the product is isolated by column chromatography. The reaction is typically carried out in the presence of a base, such as triethylamine, to facilitate the formation of the pinacol ester. The reaction is typically carried out at room temperature, and the reaction time is typically between 1 and 2 hours.
Safety and Hazards
Propriétés
IUPAC Name |
2-(4-bromo-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BBrNO4/c1-11(2)12(3,4)19-13(18-11)8-5-6-9(14)10(7-8)15(16)17/h5-7H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPNRKXYDPBXOMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BBrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

